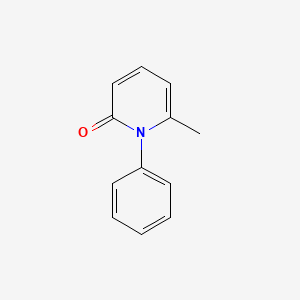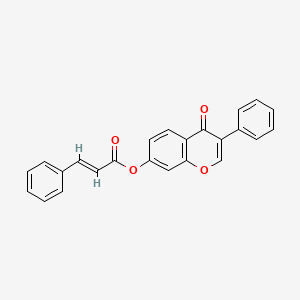![molecular formula C11H14S2Sn B3046968 Stannane, [2,2'-bithiophen]-5-yltrimethyl- CAS No. 133144-35-1](/img/structure/B3046968.png)
Stannane, [2,2'-bithiophen]-5-yltrimethyl-
Vue d'ensemble
Description
Stannane, [2,2’-bithiophen]-5-yltrimethyl- is an organotin compound that features a tin atom bonded to a [2,2’-bithiophen]-5-yl group and three methyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, [2,2’-bithiophen]-5-yltrimethyl- typically involves the Stille coupling reaction, a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . The reaction conditions often include the use of palladium catalysts and various solvents. For instance, the reaction of trimethyl(5’-octyl-[2,2’-bithiophen]-5-yl)stannane with tetrakis(triphenylphosphine)palladium(0) in toluene at elevated temperatures is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, [2,2’-bithiophen]-5-yltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various organotin derivatives, such as organotin oxides, hydroxides, and substituted stannanes .
Applications De Recherche Scientifique
Stannane, [2,2’-bithiophen]-5-yltrimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of stannane, [2,2’-bithiophen]-5-yltrimethyl- involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The tin atom can coordinate with other atoms or molecules, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin hydride
- Triphenyltin chloride
Uniqueness
Stannane, [2,2’-bithiophen]-5-yltrimethyl- is unique due to its specific structure, which includes the [2,2’-bithiophen]-5-yl group. This structure imparts unique electronic and steric properties, making it particularly useful in certain organic reactions and materials applications .
Propriétés
IUPAC Name |
trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S2.3CH3.Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-5H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQOQXXYPEEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452795 | |
| Record name | Stannane, [2,2'-bithiophen]-5-yltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133144-35-1 | |
| Record name | Stannane, [2,2'-bithiophen]-5-yltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dihydropyrido[1,2-a]indol-9(6H)-one](/img/structure/B3046888.png)





![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)
![2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3046901.png)



